molecular formula C25H23N3O6S B4556131 methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4556131
M. Wt: 493.5 g/mol
InChI Key: ZTEYLCKYMSIISI-CIAFOILYSA-N
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Description

Methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.13075664 g/mol and the complexity rating of the compound is 940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals that have been synthesized and characterized for their structural properties. For instance, Maddila et al. (2012) synthesized a series of related derivatives characterized by spectroscopic methods like IR, 1H NMR, and LCMS mass analyses, focusing on their potential biological activities. This research underscores the importance of detailed chemical characterization in understanding the potential applications of these compounds in various scientific fields (Maddila et al., 2012).

Biological Activities

Several studies have explored the biological activities of these compounds, particularly their antioxidant, antibacterial, and antifungal properties. The same study by Maddila et al. (2012) reported on the in vitro antioxidant activity of these compounds, demonstrating their potential as therapeutic agents due to their ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, their research highlighted significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Maddila et al., 2012).

Anti-inflammatory and Analgesic Activities

Research by Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, demonstrating significant inhibition with high selectivity indices. This suggests potential applications in developing new anti-inflammatory drugs with minimal side effects (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial activity of these compounds extends beyond the previously mentioned studies. For example, a series synthesized by Badige et al. (2009) demonstrated significant antibacterial and antifungal activities, underscoring the potential of these compounds in treating microbial infections (Badige et al., 2009).

Properties

IUPAC Name

methyl (2E)-2-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-15-18(24(31)33-3)13-28-23(30)21(35-25(28)26-15)12-16-9-10-19(20(11-16)32-2)34-14-22(29)27-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,27,29)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYLCKYMSIISI-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)OC)SC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)OC)/SC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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